

Application Notes and Protocols for Calcium Mobilization Assays with BM213

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Compound of Interest

Compound Name: BM213

Cat. No.: B10831222

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Introduction

Calcium ions (Ca^{2+}) are critical second messengers involved in a multitude of cellular signaling pathways. The measurement of intracellular calcium mobilization is a fundamental technique for studying the activation of G protein-coupled receptors (GPCRs), particularly those that couple to the $\text{G}\alpha_q$ subunit. Upon agonist binding, $\text{G}\alpha_q$ -coupled receptors activate phospholipase C (PLC), which leads to the generation of inositol trisphosphate (IP_3). IP_3 subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca^{2+} into the cytoplasm. This transient increase in intracellular Ca^{2+} can be detected using fluorescent calcium indicators, providing a robust and widely used method for assessing GPCR activation.^[1]

BM213 is a potent and selective peptide agonist for the complement C5a receptor 1 (C5aR1), a member of the GPCR superfamily.^[2] C5aR1 is primarily expressed on myeloid cells and plays a crucial role in inflammatory responses.^[2] By selectively activating C5aR1, **BM213** serves as a valuable tool for investigating the receptor's function and for the screening of potential therapeutic modulators. These application notes provide detailed protocols for performing calcium mobilization assays using **BM213** to characterize the activation of C5aR1.

Data Presentation

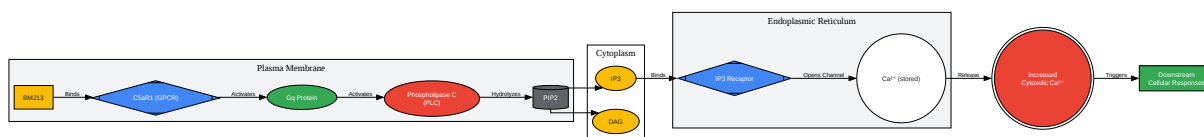
The following table summarizes the quantitative data for **BM213** and provides examples of other GPCR agonists for comparative purposes.

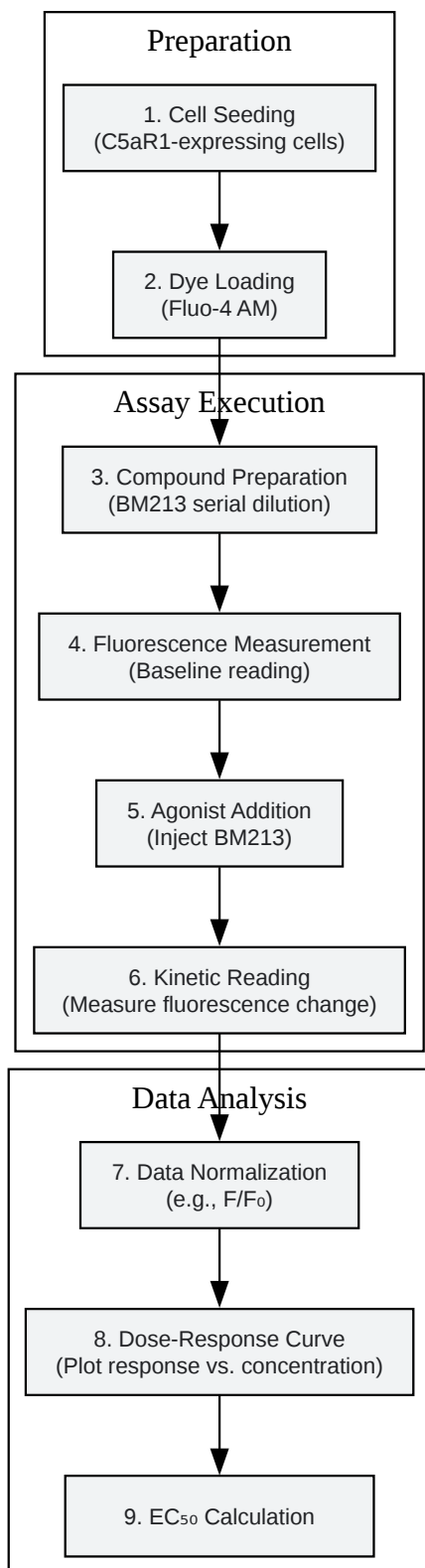
Compound	Target Receptor	Cell Line	EC ₅₀	Reference
BM213	C5aR1	Not Specified	59 nM	[2]
Carbachol	Muscarinic M1	CHO-M1	1.7 μM	[3]
Urotensin-II	UT Receptor	HEK293-UT	4.15 nM	[4]
ATP	P2Y Receptor	CHO-K1	Not Specified	[5]

Note: The EC₅₀ values for Carbachol, Urotensin-II, and ATP are provided as illustrative examples and can vary depending on the specific cell line and assay conditions.

Signaling Pathway

The binding of **BM213** to its receptor, C5aR1, initiates a well-defined signaling cascade that results in the mobilization of intracellular calcium. This pathway is a classic example of Gq-coupled GPCR signaling.





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